

A Comparative Crystallographic Analysis of Bromo-substituted Pyridine Carboxylic Acids

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Compound of Interest

Compound Name: 2-Bromoisonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Key Bromo-substituted Pyridine Carboxylic Acid Isomers

This guide provides a comprehensive comparison of the X-ray crystallographic data for key isomers of bromo-substituted pyridine carboxylic acids. While the crystal structure for **2-Bromoisonicotinic acid** (2-bromo-4-pyridinecarboxylic acid) is not publicly available, this guide presents a detailed analysis of its closely related isomers: 2-Bromonicotinic acid (2-bromo-3-pyridinecarboxylic acid) and 3-Bromoisonicotinic acid (3-bromo-4-pyridinecarboxylic acid). This comparative information is crucial for understanding structure-property relationships, polymorphism, and for the rational design of novel pharmaceutical compounds and functional materials.^{[1][2]}

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2-Bromonicotinic acid and 3-Bromoisonicotinic acid, offering a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Bromo-substituted Pyridine Carboxylic Acid Isomers

Parameter	2-Bromonicotinic acid[2]	3-Bromoisonicotinic acid[3][4]
Empirical Formula	C ₆ H ₄ BrNO ₂	C ₆ H ₄ BrNO ₂
Formula Weight	202.01	202.01
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P-1
a (Å)	3.9286(3)	7.2512(6)
b (Å)	12.9737(9)	7.3916(6)
c (Å)	12.8570(8)	7.4920(7)
α (°)	90	65.065(4)
β (°)	96.695(4)	68.858(4)
γ (°)	90	64.919(4)
Volume (Å ³)	650.83(8)	321.60(5)
Z	4	2
Temperature (K)	120	150(2)
R-factor (%)	3.8	3.69

Table 2: Selected Bond Lengths and Torsion Angles

Feature	2-Bromonicotinic acid[2]	3-Bromoisonicotinic acid
C-Br Bond Length (Å)	Data not available in abstract	Requires CIF file for full details
C-C(OOH) Bond Length (Å)	Data not available in abstract	Requires CIF file for full details
(Br)C—C—C—O Torsion Angle (°)	-20.1(9)	Requires CIF file for full details

Structural Insights and Comparison

The crystallographic data reveals significant differences in the packing and molecular conformation of the two isomers. 2-Bromonicotinic acid crystallizes in a monoclinic system, while 3-Bromoisonicotinic acid adopts a triclinic structure.[2][3] This difference in crystal packing is primarily driven by the distinct hydrogen bonding networks established in the solid state.

In the crystal structure of 2-Bromonicotinic acid, supramolecular chains are formed through O—H...N hydrogen bonds.[2] In contrast, 3-Bromoisonicotinic acid's crystal packing is dictated by strong O—H...N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule, forming what is known as a supramolecular heterosynthon.[1]

A notable feature of 2-Bromonicotinic acid is the twisting of the carboxylic acid residue out of the plane of the pyridine ring, as indicated by the (Br)C—C—C—Ocarbonyl torsion angle of $-20.1 (9)^\circ$. [2] This conformational feature will influence the molecule's ability to participate in intermolecular interactions and can have implications for its solubility and bioavailability.

Experimental Protocols

The following section details the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of bromo-substituted pyridine carboxylic acids, based on common practices for small organic molecules.

Synthesis

The synthesis of bromo-substituted pyridine carboxylic acids can be achieved through various methods, including the direct bromination of the parent pyridine carboxylic acid or through multi-step synthetic routes starting from commercially available precursors. For instance, 3-Bromoisonicotinic acid can be synthesized from 3-bromopyridine and carbon dioxide.[4]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

- **Solvent Selection:** A suitable solvent or a mixture of solvents is chosen in which the compound exhibits moderate solubility. Common solvents for this class of compounds

include ethanol, methanol, and ethyl acetate.

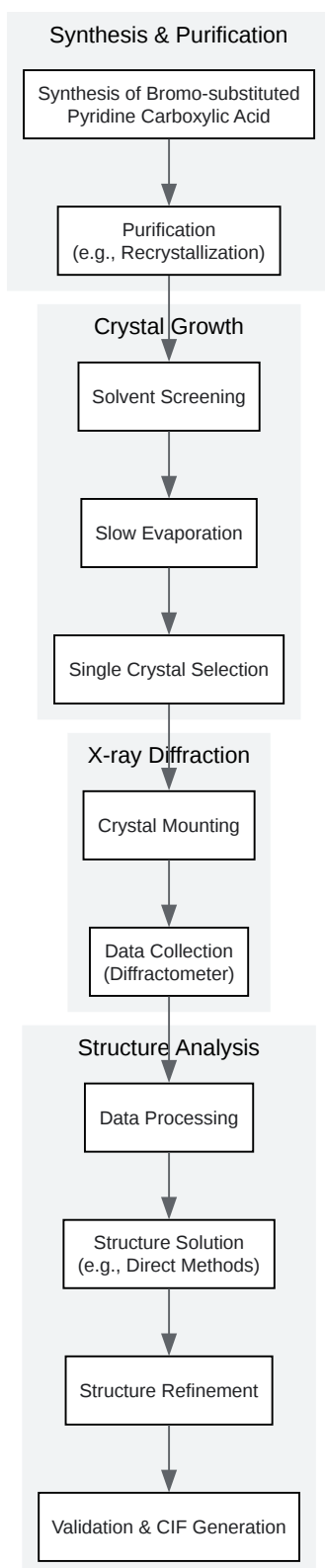
- **Solution Preparation:** A saturated or near-saturated solution of the purified compound is prepared at room temperature or a slightly elevated temperature.
- **Crystallization:** The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks leads to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystallography of Bromo-substituted Pyridine Carboxylic Acids

The following diagram illustrates the general workflow from compound synthesis to the final crystallographic analysis.



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From Synthesis to Structure: The X-ray Crystallography Workflow.

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